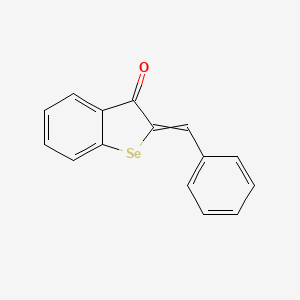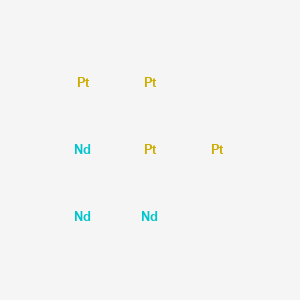
Neodymium--platinum (3/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium-platinum (3/4) is a compound formed by the combination of neodymium and platinum in a specific stoichiometric ratio. Neodymium is a rare earth element known for its magnetic properties, while platinum is a noble metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of neodymium-platinum (3/4) can be achieved through various methods, including:
Electrodeposition: This method involves the reduction of neodymium and platinum ions from an electrolyte solution onto a conductive substrate.
Chemical Vapor Deposition (CVD): In this process, volatile compounds of neodymium and platinum are decomposed on a heated substrate, resulting in the formation of the neodymium-platinum compound.
Solid-State Reaction: This method involves the direct reaction of neodymium and platinum powders at high temperatures in an inert atmosphere.
Industrial Production Methods:
Molten Salt Electrolysis: This method is commonly used for the large-scale production of neodymium-platinum compounds.
Hydrogen Reduction: Neodymium and platinum oxides are reduced using hydrogen gas at elevated temperatures to produce the neodymium-platinum compound.
Types of Reactions:
Oxidation: Neodymium-platinum (3/4) can undergo oxidation reactions, forming oxides of neodymium and platinum.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form the metallic elements.
Substitution: Neodymium-platinum (3/4) can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens can be used as oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents are commonly used.
Reaction Conditions: Reactions typically occur at high temperatures and may require an inert atmosphere to prevent unwanted side reactions
Major Products:
Oxides: Neodymium oxide and platinum oxide.
Halides: Neodymium halides (e.g., neodymium chloride) and platinum halides (e.g., platinum chloride).
科学的研究の応用
Neodymium-platinum (3/4) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Employed in the development of near-infrared phosphors for biomedical imaging and diagnostics.
Industry: Utilized in the production of high-performance magnets and electronic components.
作用機序
The mechanism of action of neodymium-platinum (3/4) involves its ability to form stable complexes with various molecular targets. In biological systems, the compound can interact with DNA, forming adducts that inhibit DNA replication and transcription, leading to cell death. This property makes it a potential candidate for anticancer therapies . Additionally, its catalytic properties are attributed to the ability of platinum to facilitate electron transfer reactions, enhancing the efficiency of chemical processes .
類似化合物との比較
Neodymium Compounds: Neodymium chloride, neodymium oxide, and neodymium nitrate.
Platinum Compounds: Platinum chloride, platinum oxide, and platinum acetylacetonate.
Uniqueness: Neodymium-platinum (3/4) is unique due to the combination of the magnetic properties of neodymium and the catalytic properties of platinum. This combination results in a compound with enhanced performance in applications requiring both magnetic and catalytic functionalities. Additionally, the specific stoichiometric ratio of neodymium to platinum provides optimal stability and reactivity, distinguishing it from other neodymium or platinum compounds .
特性
CAS番号 |
63706-02-5 |
|---|---|
分子式 |
Nd3Pt4 |
分子量 |
1213.1 g/mol |
IUPAC名 |
neodymium;platinum |
InChI |
InChI=1S/3Nd.4Pt |
InChIキー |
IXKNYWBXVUTYHG-UHFFFAOYSA-N |
正規SMILES |
[Nd].[Nd].[Nd].[Pt].[Pt].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)
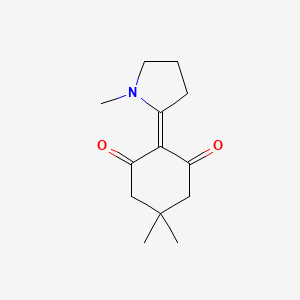

![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
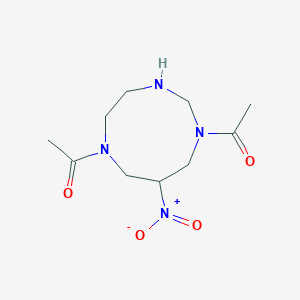
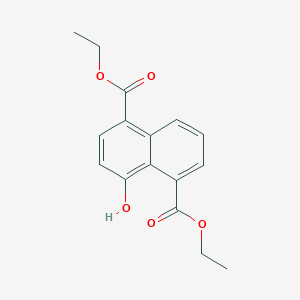

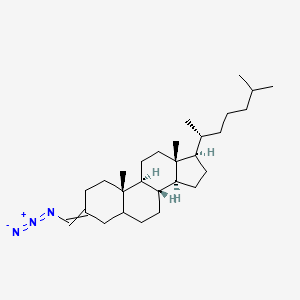
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)


